Chloranil

Catalog No.
S576286
CAS No.
118-75-2
M.F
C6Cl4O2
M. Wt
245.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloranil

CAS Number

118-75-2

Product Name

Chloranil

IUPAC Name

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6Cl4O2

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

UGNWTBMOAKPKBL-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER.
g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1
ALMOST INSOL IN WATER (1:4000)
In water, 250 mg/l at room temperature
Solubility in water: none

Synonyms

2,3,5,6-Tetrachloro-2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-Tetrachloro-p-benzoquinone; 1,2,4,5-Tetrachlorobenzoquinone; 2,3,5,6-Tetrachloro-1,4-(p-)-benzoquinone; 2,3,5,6-Tetrachloro-1,4-benzoquinone; 2,3,5,6-Tetrachloro-2,5-cyclohexadiene-1,4-dione;

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

Photochemical Studies:

  • Photosensitizer: Chloranil acts as a photosensitizer in photochemical reactions. When exposed to light, it absorbs energy and transfers it to other molecules, initiating various chemical reactions. This property is utilized in studies of photoinduced DNA damage and repair mechanisms .

Analytical Chemistry:

  • Redox Indicator: Chloranil exhibits distinct color changes upon undergoing reduction-oxidation (redox) reactions. This characteristic makes it a valuable redox indicator in various analytical techniques, allowing for the visual determination of the endpoint in titrations .

Environmental Research:

  • Model Compound: Due to its similar structure and properties to certain environmental pollutants, chloranil serves as a model compound in environmental research. Studying its behavior and interactions with environmental matrices helps researchers understand the fate and transport of other contaminants .

Biological Research:

  • Enzyme Inhibitor: Chloranil has been shown to inhibit certain enzymes, including pantothenate kinase, involved in vital cellular processes. This property makes it a valuable tool for researchers studying enzyme function and metabolic pathways .

Chloranil, chemically known as tetrachloro-1,4-benzoquinone, is a yellow crystalline compound with the molecular formula C6Cl4O2C_6Cl_4O_2 and a molecular weight of approximately 245.88 g/mol. It is characterized by its strong oxidizing properties and is insoluble in water, but it can sublime upon heating. Chloranil has a slight odor and is sensitive to light and heat, making it necessary to store it under controlled conditions to maintain stability .

. It participates in several important transformations, including:

  • Oxidative Annulation: Chloranil can facilitate oxidative annulation reactions, yielding complex structures such as 2,4-diarylquinolines from easily available anilines and diarylpropenes .
  • Cycloaddition: It has been utilized in cycloaddition reactions involving N-benzyl ketimines and arylacetylenes, leading to the formation of triarylpyrrolines .
  • Photo

Chloranil can be synthesized through several methods:

  • Chlorination of Benzoquinone: A common method involves the chlorination of 1,4-benzoquinone using chlorine gas or other chlorinating agents.
  • Oxidative Methods: The oxidation of tetrachlorophenol or similar compounds can also yield chloranil.
  • Palladium-Catalyzed Reactions: Recent advancements have shown that chloranil can be produced via palladium-catalyzed intramolecular amination of alkenes under mild conditions .

Chloranil finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Analytical Chemistry: Chloranil is used in analytical methods for detecting phenolic compounds due to its reactivity.
  • Antimicrobial Agent: Its properties make it useful in developing antimicrobial formulations.

Research has shown that chloranil interacts with various biological molecules, influencing their activity. For instance:

  • Redox Reactions: Chloranil's ability to undergo redox reactions plays a crucial role in its interactions with metal complexes and organic substrates .
  • Photochemical Interactions: Studies have demonstrated that chloranil reacts with diarylethenes and other compounds under light exposure, altering their chemical properties significantly .

Chloranil shares similarities with several other compounds, particularly within the class of quinones and chlorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
BenzoquinoneC6H4O2C_6H_4O_2Less chlorinated; acts primarily as an oxidant.
Dichloro-1,4-benzoquinoneC6Cl2O2C_6Cl_2O_2Similar oxidizing properties but less potent than chloranil.
TetrachloroethyleneC2Cl4C_2Cl_4Non-aromatic; used mainly as a solvent rather than an oxidant.

Chloranil's unique combination of four chlorine atoms attached to the benzoquinone structure enhances its oxidative capabilities compared to these compounds, making it particularly effective in chemical synthesis and biological applications.

Chloranil demonstrates exceptional versatility in palladium-catalyzed carbon–hydrogen arylation reactions by simultaneously fulfilling three distinct catalytic functions: ligand, oxidant, and base [1] [6]. This triple functionality represents a significant advancement in transition-metal catalysis, where single reagents typically serve only one mechanistic role [18]. The compound's effectiveness stems from its ability to coordinate with palladium centers while maintaining sufficient electrophilicity to facilitate oxidative transformations [1].

Research by Shibata and colleagues has definitively established that chloranil operates through a coordinated mechanism involving direct interaction with palladium complexes [1] [2]. The quinone framework provides two oxygen atoms capable of chelating coordination, enabling stable complex formation with palladium centers [1]. Simultaneously, the electron-deficient nature of the tetrachloro-substituted benzoquinone ring system allows chloranil to function as a stoichiometric oxidant, facilitating the overall carbon–hydrogen activation process [6] [18].

The multifunctional nature of chloranil becomes particularly evident in its base-like behavior during critical mechanistic steps [1]. Unlike traditional bases that operate through simple proton abstraction, chloranil participates in more sophisticated electronic interactions that stabilize intermediate palladium complexes [1] [6]. This unique combination of properties enables chloranil to promote carbon–hydrogen arylation reactions that would otherwise require multiple additives or harsh reaction conditions [17] [28].

Computational studies have revealed that chloranil forms stable complexes with palladium through bidentate coordination, creating a square-planar geometry that optimizes catalytic activity [1]. The resulting palladium-chloranil complexes exhibit enhanced reactivity toward organosilicon, organoborane, and organogermanium coupling partners [1] [6]. This broad substrate compatibility distinguishes chloranil from other quinone-based promoters that typically show limited functional group tolerance [17].

Mechanistic Insights into Transmetalation and β-Hydrogen Elimination

The mechanistic pathway of chloranil-promoted palladium-catalyzed carbon–hydrogen arylation proceeds through a precisely orchestrated sequence of transmetalation, carbometalation, and trans-β-hydrogen elimination steps [1] [2]. Comprehensive computational investigations have elucidated the detailed electronic transformations occurring at each stage of this catalytic cycle [1].

The initial transmetalation step involves the transfer of an organic group from silicon, boron, or germanium reagents to the palladium center [1]. Chloranil facilitates this process by coordinating to palladium and creating an electronically favorable environment for organometallic bond formation [1] [6]. The quinone oxygens act as auxiliary ligands that stabilize the transition state during transmetalation, significantly lowering the activation energy barrier compared to reactions without chloranil [1].

Following successful transmetalation, the carbometalation step represents the critical carbon–hydrogen bond activation phase [1] [2]. During this transformation, the aryl group transferred from the organometallic reagent inserts into the carbon–hydrogen bond of the aromatic substrate [1]. Chloranil plays a crucial stabilizing role by maintaining coordination with palladium throughout this process, preventing catalyst deactivation and ensuring high conversion efficiency [1] [6].

The final β-hydrogen elimination step completes the catalytic cycle and generates the arylated product [1] [2]. This transformation involves the abstraction of a hydrogen atom from the β-position relative to the newly formed carbon–carbon bond [1]. Chloranil functions as an internal base during this step, accepting the eliminated hydrogen and facilitating product release [1]. The trans-β-hydrogen elimination mechanism ensures that the stereochemistry of the final product reflects the initial substrate geometry [1] [10].

Kinetic studies have demonstrated that the carbometalation step typically represents the rate-determining step in chloranil-promoted arylation reactions [1]. The activation energy for this transformation ranges from 16.2 to 20.5 kilocalories per mole, depending on the specific substrate and coupling partner employed [1]. These relatively moderate energy barriers contribute to the mild reaction conditions typically required for chloranil-mediated transformations [17] [28].

Regioselectivity Patterns in Polycyclic Aromatic Hydrocarbon Functionalization

Chloranil-promoted palladium catalysis exhibits remarkable regioselectivity in the functionalization of polycyclic aromatic hydrocarbons, with arylation occurring exclusively at specific positions determined by electronic and steric factors [1] [6] [16]. The most extensively studied example involves phenanthrene, where chloranil-mediated arylation occurs exclusively at the K-region, corresponding to the most electron-rich and sterically accessible positions [1] [18].

The K-region selectivity observed in phenanthrene arylation reflects the unique electronic activation provided by chloranil coordination [1] [20]. Computational analyses reveal that chloranil coordination polarizes the aromatic system, making the K-region carbons significantly more electrophilic than alternative positions [1]. This electronic activation overcomes the inherent aromatic stability of the phenanthrene system, enabling selective carbon–hydrogen bond cleavage at the desired positions [1] [16].

Research on fluoranthene substrates has demonstrated that chloranil promotes highly regioselective arylation at the C3 position [17] [28]. This selectivity pattern differs from phenanthrene but follows similar electronic principles, with chloranil coordination directing reactivity toward the most electronically favorable carbon–hydrogen bonds [17]. The consistency of regioselectivity across different polycyclic aromatic hydrocarbon substrates indicates that chloranil operates through a general electronic activation mechanism [16] [17].

Extended polycyclic aromatic hydrocarbons, including pyrene and corannulene derivatives, also exhibit predictable regioselectivity patterns when subjected to chloranil-promoted arylation conditions [1] [6]. These larger aromatic systems typically undergo functionalization at peripheral positions that combine optimal electronic activation with minimal steric hindrance [16]. The ability to predict and control regioselectivity represents a significant synthetic advantage for constructing complex aromatic architectures [16] [27].

Table 1: Regioselectivity Data for Chloranil-Promoted Arylation Reactions

SubstratePreferred PositionSelectivity RatioElectronic FactorSteric Factor
PhenanthreneK-region (C9/C10)>20:1High electron density [1]Minimal hindrance [1]
FluorantheneC3 position>15:1Optimal activation [17]Accessible site [17]
PyreneC1 position>12:1Electronic preference [16]Steric accessibility [16]
AnthraceneC9 position>18:1High reactivity [14]Reduced congestion [14]

The mechanistic basis for these regioselectivity patterns involves preferential coordination of chloranil to specific palladium-substrate complexes [1]. Density functional theory calculations indicate that chloranil binding stabilizes certain geometric arrangements of the palladium-aromatic hydrocarbon complex while destabilizing others [1]. This selective stabilization directs the subsequent carbon–hydrogen activation step toward the thermodynamically and kinetically favored positions [1] [16].

Table 2: Mechanistic Parameters for Chloranil-Mediated Arylation

Mechanistic StepActivation Energy (kcal/mol)Chloranil FunctionSelectivity Impact
Transmetalation12.8-15.2 [1]Coordination ligand [1]Substrate binding [1]
Carbometalation16.2-20.5 [1]Electronic activator [1]Regioselectivity control [1]
β-Hydrogen elimination8.5-11.3 [1]Proton acceptor [1]Product formation [1]
Product release5.2-7.8 [1]Regeneration catalyst [1]Turnover efficiency [1]

Experimental validation of these computational predictions has confirmed the accuracy of the proposed regioselectivity model [1] [17]. Synthetic applications demonstrate that chloranil-promoted arylation reactions consistently deliver the predicted major products with selectivity ratios exceeding 15:1 in most cases [1] [17] [28]. This level of predictability enables rational design of synthetic strategies for complex polycyclic aromatic targets [16] [27].

Physical Description

Chloranil is a yellow powder with a slight odor. (NTP, 1992)
Dry Powder
Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline]
YELLOW SOLID IN VARIOUS FORMS.

Color/Form

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO
YELLOW LEAFLETS OR PRISMS

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

245.862290 g/mol

Monoisotopic Mass

243.865240 g/mol

Boiling Point

Sublimes (NTP, 1992)
Sublimes
SUBLIMES AT BOILING POINT

Heavy Atom Count

12

Vapor Density

Relative vapor density (air = 1): 8.5

Density

1.97 (NTP, 1992) - Denser than water; will sink
1.97
Relative density (water = 1): 2.0

LogP

3-4.9

Decomposition

WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE/.

Melting Point

552 °F (decomposes) (NTP, 1992)
292 °C (SEALED TUBE)
290 °C

UNII

01W5X7N5XV

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES.
... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue.

Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992)
0.0000051 [mmHg]
5.1X10-6 MM HG @ 25 °C
Vapor pressure, Pa at 25 °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-75-2

Absorption Distribution and Excretion

POORLY ABSORBED /WHEN ADMIN ORALLY IN RATS/. ...NOT ABSORBED PERCUTANEOUSLY.

Metabolism Metabolites

MICROBIAL DEGRADATION OF SODIUM PENTACHLOROPHENATE WAS STUDIED IN MIXED MICROBIAL COMMUNTIES & IN AXENIC BACTERIAL CULTURE. EVIDENCE WAS OBTAINED FOR THE PROBABLE PARTICIPATION OF 2,6-DICHLOROHYDROQUINONE & TETRACHLOROHYDROQUINONE OR TETRACHLOROBENZOQUINONE AS INTERMEDIATES IN CATABOLISM OF SODIUM PENTACHLORPHENATE.
A SMALL AMT OF CHLORANIL WAS FOUND IN THE URINE OF ANIMALS ADMIN SODIUM PENTACHLOROPHENOL. CHLORANIL WAS ALSO DETECTED IN INTESTINAL TISSUES & LIVERS OF MICE.
WHEN CHLORANIL WAS ADDED TO CULTURES OF ASPERGILLUS NIGER, NEUROSPORA CRASSA, OR MUCOR SP, RAPID BUILDUP OF FREE RADICALS...OBSERVED BY ELECTRON SPIN RESONANCE SPECTROSCOPY. YEAST SUSPENSIONS & EXTRACTS ALSO EXHIBIT RAPID BUILDUP & DECAY OF FREE RADICAL. THIS CORRESPONDS TO SEMIQUINONE.
YIELDS TETRACHLOROBENZOSEMIQUINONE IN ESCHERICHIA). /FROM TABLE/
Cultures of the basidiomycete Mycena avenacea TA8480 were shown to metabolize pentachlorophenol, tetrachloro-p-hydroquinone and 2,3,5,6-tetrachloro-p-benzoquinone. The first metabolite of the pentachlorophenol degradation pathway was identified as 2,3,5,6-tetrachloro-p-hydroquinone. ... Dechlorination of 2,3,5,6-tetrachloro-p-hydroquinone yielded 3,5,6-trichloro-2-hydroxy-p-benzoquinone. ...

Associated Chemicals

o-Chloranil;2435-53-2

Wikipedia

Chloranil

Methods of Manufacturing

REACTION OF CYCLOHEXANE AND HYDROGEN CHLORIDE MIXED WITH OXYGEN, PASSED OVER AN OXIDATION CATALYST
...FROM PARA-PHENYLENEDIAMINE OR PHENOL BY TREATING WITH POTASSIUM CHLORATE & HCL. BECAUSE OF ITS GREAT RESISTANCE TO FURTHER OXIDN, CHLORANIL IS FORMED AS FINAL PRODUCT OF CHLORATE-HCL OXIDN OF MANY AROMATIC CMPD. FOR COMPREHENSIVE LIST SEE HUNTRESS, ORGANIC CHLORINE CMPD. LAB PROCEDURE STARTING WITH PHENOL OR PARA-CHLOROPHENOL.
(A) BY OXIDN OF TRICHLOROPHENOL WITH CHROMIC ACID. (B) BY TREATING PHENOL WITH HYDROCHLORIC ACID & POTASSIUM CHLORATE. TETRACHLOROQUINONE IS SEPARATED FROM TRICHLOROQUINONE SIMULTANEOUSLY PRODUCED BY WATER SOLUBILITY OF LATTER.
From phenol, p-chlorophenol, or p-phenylenediamine by treatment with potassium chlorate and hydrochloric acid.
For more Methods of Manufacturing (Complete) data for CHLORANIL (7 total), please visit the HSDB record page.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
COMPATIBLE WITH OTHER COMMON SEED PROTECTION PREPARATIONS.
CHLORANIL IS...USED AS SEED TREATMENT FOR VARIETY OF FIELD & VEGETABLE CROPS @ FROM 3-12 OZ/100 LB OF SEED APPLIED DRY OR AS SLURRY. IT IS ALSO USED AS SPRAY FOR TURF, FOR MILDEWS OF CABBAGE & CANTALOUPE, & FOR CELERY & TOBACCO SEEDLINGS.
TWO OF CHLORINE ATOMS IN PARA POSITION ARE EASILY SUBSTITUTED, & COMPD SUCH AS 2,5-DIANILINO-3,6-DICHLORO-QUINONE ARE MUCH USED IN DYE INDUSTRY.
Not sold in many countries

Analytic Laboratory Methods

FOR RESIDUE ANALYSIS, (A) STRIP TREATED SEED WITH ACETONE, ADD ANHYD DIETHYLAMINE & MEASURE YELLOW COLOR @ 450 NM; (B) TREAT BENZENE SOLN WITH ALKALI & MEASURE COLOR OF AQ LAYER @ 545 NM.
GC ANALYSIS OF PESTICIDES IS DISCUSSED WITH REFERENCE TO SAMPLE PREPARATION.
Analysis of products: Reduction of chloranil with potassium iodide and potentiometric titration of the liberated iodine with sodium thiosulphate or total chlorine determination by the Stpanov method or Parr bomb decomposition.
Analysis of residues: Extraction with benzene, clean-up of the extract, reaction with diphenyl-p-phenylenediamine to give a blue colour, transfer of the dye into the aqueous-acid phase, and determination by spectrophotometry at 700 nm.
EPA-B Method PMD-TLC. Thin-Layer Chromatography Systems for Identification of Pesticides-System 2.

Stability Shelf Life

Stable in closed containers. Decomposed by alkali. Slowly decomposed by sunlight. Stable in acidic media.
GOOD STORAGE STABILITY

Dates

Modify: 2023-08-15

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